3-Methylphenylthioethanol
Description
Contextualization of Alkyl/Aryl Thioether Alcohols in Synthetic Chemistry
Alkyl and aryl thioether alcohols represent a pivotal class of bifunctional molecules in synthetic chemistry. The presence of both a hydroxyl group and a thioether linkage within the same molecule imparts a dual reactivity that is highly valuable for the construction of more complex chemical structures. The hydroxyl group can undergo a wide range of transformations, including oxidation, esterification, and etherification, while the sulfur atom of the thioether can be oxidized to sulfoxides and sulfones, or participate in metal-catalyzed cross-coupling reactions. ontosight.ai This dual functionality allows these compounds to serve as versatile building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov
Recent synthetic strategies have focused on the efficient and environmentally benign preparation of thioethers, with some methods utilizing alcohols as starting materials. nih.gov For instance, innovative thiol-free organocatalytic protocols have been developed that employ mild conditions to form aryl alkyl thioethers from inexpensive alcohols and aryl chlorides. nih.gov Such advancements underscore the ongoing importance of developing new synthetic routes to access this valuable class of compounds.
Overview of Research Trajectories for Related Organosulfur Compounds
The broader family of organosulfur compounds is at the forefront of various research endeavors. These compounds are integral to numerous areas, from the development of novel pharmaceuticals to the creation of advanced materials. rsc.org Thioether-containing polymers, for example, are being investigated for their potential in biomedical applications, such as drug delivery systems that respond to reactive oxygen species (ROS). rsc.org The oxidation of the thioether to a more hydrophilic sulfoxide (B87167) or sulfone can trigger the disassembly of nanomaterials, enabling the controlled release of an encapsulated cargo. rsc.org
Furthermore, poly(aryl thioether)s are being explored for their exceptional chemical and thermal resistance, with applications in environmental remediation, such as metal capture and sensing. nih.gov Research is also active in the development of novel catalytic systems for the synthesis of thioethers, including metal-free and solvent-free conditions, which align with the principles of green chemistry. thieme-connect.com
Rationale for Investigating 3-Methylphenylthioethanol in Advanced Chemical Sciences
The specific structural features of this compound make it a compound of interest for further investigation in the chemical sciences. The presence of a methyl group on the phenyl ring at the meta position introduces electronic and steric effects that can influence the reactivity of both the thioether and the aromatic ring. This substitution can modulate the nucleophilicity of the sulfur atom and affect the regioselectivity of electrophilic aromatic substitution reactions.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its potential can be inferred from the study of analogous structures. The combination of a modifiable hydroxyl group, a reactive thioether, and a substituted aromatic ring provides a platform for the synthesis of a diverse array of derivatives with potentially novel properties. These derivatives could find applications as ligands in catalysis, as monomers for specialty polymers, or as scaffolds for the development of biologically active molecules. The study of this compound and its reactions would contribute to a deeper understanding of structure-property relationships within the broader class of aryl thioether alcohols.
Chemical and Physical Data of this compound
The fundamental properties of this compound are summarized in the following table. The data presented is a combination of predicted values from computational models and typical spectroscopic characteristics observed for analogous compounds.
| Property | Value |
| Molecular Formula | C₉H₁₂OS |
| Molecular Weight | 168.25 g/mol |
| CAS Number | 4030-45-9 |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
| Predicted XlogP | 2.1 |
| Predicted Collision Cross Section ([M+H]⁺) | 134.1 Ų |
| ¹H NMR (predicted) | Aromatic protons: ~7.0-7.3 ppm; -SCH₂- protons: ~3.0 ppm; -CH₂OH protons: ~3.7 ppm; -OH proton: variable; -CH₃ protons: ~2.3 ppm |
| ¹³C NMR (predicted) | Aromatic carbons: ~120-140 ppm; -SCH₂- carbon: ~35 ppm; -CH₂OH carbon: ~60 ppm; -CH₃ carbon: ~21 ppm |
| IR Spectroscopy (predicted) | O-H stretch: ~3300-3400 cm⁻¹ (broad); C-H (aromatic) stretch: ~3000-3100 cm⁻¹; C-H (aliphatic) stretch: ~2850-2960 cm⁻¹; C=C (aromatic) stretch: ~1450-1600 cm⁻¹; C-O stretch: ~1050 cm⁻¹ |
Data sourced from PubChem and inferred from typical values for related compounds. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSMQZPIQCALIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374991 | |
| Record name | 2-m-Tolylsulfanyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4030-45-9 | |
| Record name | 2-m-Tolylsulfanyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4030-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methylphenylthioethanol and Analogues
Established Synthetic Pathways for Aryl Thioether Alcohols
The most traditional and widely employed method for the synthesis of aryl thioether alcohols, including 3-Methylphenylthioethanol, involves the nucleophilic substitution reaction between a thiophenol and a haloalcohol. Specifically, the synthesis of this compound is typically achieved through the reaction of 3-methylthiophenol (m-thiocresol) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.
This reaction is generally carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and carbonates (e.g., potassium carbonate). The reaction is often performed in a polar solvent, such as ethanol (B145695) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.
An alternative established route is the ring-opening of an epoxide, such as ethylene (B1197577) oxide, with a thiophenol. libretexts.orgmasterorganicchemistry.com This reaction is also typically base-catalyzed, with the thiolate anion acting as the nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-hydroxy thioether. libretexts.orgmasterorganicchemistry.com This method offers the advantage of being highly atom-economical.
Table 1: Established Synthetic Pathways for Aryl Thioether Alcohols
| Reaction Type | Reactants | Typical Conditions | Product |
|---|---|---|---|
| Nucleophilic Substitution | 3-Methylthiophenol, 2-Chloroethanol | Base (e.g., NaOH), Solvent (e.g., Ethanol), Heat | This compound |
| Epoxide Ring-Opening | 3-Methylthiophenol, Ethylene Oxide | Base (e.g., NaOH), Solvent (e.g., Ethanol) | This compound |
Innovative Synthetic Strategies for this compound
Recent advancements in organic synthesis have led to the development of more innovative and efficient methods for the formation of carbon-sulfur bonds, which can be applied to the synthesis of this compound. These strategies often focus on milder reaction conditions, broader substrate scope, and the use of less hazardous reagents.
One such innovative approach is the use of visible-light-induced photocatalysis. ccspublishing.org.cnrsc.org This method can facilitate the cross-coupling of thiols with various partners under mild conditions, often at room temperature and without the need for strong bases or high temperatures. For instance, the photoredox-catalyzed coupling of thiophenols with aryl halides or other precursors could be adapted for the synthesis of this compound. ccspublishing.org.cn
Another modern strategy involves the use of transition-metal catalysis. rsc.orgresearchgate.net Catalysts based on copper, iron, or palladium have been shown to be effective in promoting the formation of C-S bonds. rsc.orgresearchgate.net For example, a copper-catalyzed coupling of 3-methylthiophenol with a suitable ethanol-containing synthon could provide an alternative route to the target molecule. These methods often exhibit high functional group tolerance and can proceed under milder conditions than traditional methods.
Thiol-free synthetic routes are also gaining prominence. One such method involves the use of xanthates as sulfur surrogates. mdpi.com These odorless and stable reagents can react with appropriate electrophiles to form thioethers, avoiding the use of volatile and malodorous thiols.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.
For the classical synthesis from 3-methylthiophenol and 2-chloroethanol, a systematic study of different bases and solvents can lead to significant improvements in yield. For instance, while sodium hydroxide in ethanol is a common choice, stronger bases like sodium hydride or organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) might offer advantages in certain cases. The use of a phase-transfer catalyst can also be beneficial, particularly in biphasic reaction systems.
Temperature is another critical factor. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition of the product. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial for determining the optimal reaction time.
Table 2: Hypothetical Optimization of the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | Ethanol | 80 | 12 | 75 |
| 2 | K₂CO₃ | DMF | 100 | 8 | 82 |
| 3 | NaH | THF | 65 | 6 | 88 |
| 4 | DBU | Acetonitrile (B52724) | 80 | 10 | 85 |
This table presents hypothetical data to illustrate the potential impact of varying reaction conditions.
Stereoselective Synthesis Approaches for Chiral Thioether Alcohols
The development of stereoselective methods for the synthesis of chiral thioether alcohols is of great importance, as chirality is a key feature of many biologically active molecules. For a molecule like this compound, a chiral center can be introduced at the carbon atom bearing the hydroxyl group.
One major approach to stereoselective synthesis is the asymmetric reduction of a corresponding β-keto sulfide (B99878). researchgate.net This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata or CBS reduction), or through enzymatic reductions which often provide high enantioselectivity under mild conditions. d-nb.info
Another powerful strategy is the enantioselective ring-opening of a prochiral epoxide, such as ethylene oxide, with a thiophenol in the presence of a chiral catalyst. beilstein-journals.org Various chiral ligand-metal complexes have been developed for this purpose, enabling the synthesis of either enantiomer of the desired β-hydroxy thioether with high enantiomeric excess. beilstein-journals.org
Furthermore, the kinetic resolution of a racemic mixture of this compound can be employed to obtain the enantiomerically pure forms. This can be achieved through enzymatic acylation or hydrolysis, where one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer and the acylated product.
Table 3: Approaches to Stereoselective Synthesis of Chiral Thioether Alcohols
| Strategy | Key Reagents/Catalysts | Description |
|---|---|---|
| Asymmetric Reduction | Chiral borane (B79455) reagents (e.g., CBS catalyst), Enzymes (e.g., ketoreductases) | Reduction of a prochiral β-keto sulfide to a chiral β-hydroxy sulfide. |
| Enantioselective Epoxide Opening | Chiral ligand-metal complexes | Ring-opening of a prochiral epoxide with a thiophenol, catalyzed by a chiral catalyst. |
| Kinetic Resolution | Enzymes (e.g., lipases) | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. |
Chemical Transformations and Reactivity of 3 Methylphenylthioethanol
Electrophilic and Nucleophilic Reactions Involving the Thioether Moiety
The sulfur atom in the thioether group of 3-Methylphenylthioethanol is nucleophilic due to the presence of lone pair electrons. This nucleophilicity allows it to react with various electrophiles. Thiolate anions, the conjugate bases of the corresponding thiols, are even more potent nucleophiles and readily participate in substitution reactions. masterorganicchemistry.comlibretexts.org
The thioether can be formed through several synthetic routes, highlighting the nucleophilic character of the sulfur precursor. One common method is the reaction of a thiol with an epoxide, which results in the formation of a β-hydroxy thioether. ntu.edu.sgbeilstein-journals.orgnih.gov Another approach involves the reaction of a thiol with an alcohol in the presence of a Lewis acid catalyst. google.com
Table 1: Reactions of the Thioether Moiety
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Nucleophilic Substitution (as thiolate) | Alkyl halides | Thioether |
| Ring-opening of epoxides (as thiol) | Epoxides, Base or Acid catalyst | β-Hydroxy sulfide (B99878) |
Detailed research findings indicate that the nucleophilicity of sulfur is significantly greater than that of oxygen in many contexts, leading to a number of useful electrophilic substitutions at the sulfur atom that are not typically observed for oxygen. libretexts.org For instance, the reaction of thiolates with alkyl halides is a classic S_N2 reaction that proceeds efficiently due to the high nucleophilicity and relatively low basicity of the thiolate, which minimizes competing elimination reactions. masterorganicchemistry.com
Oxidative Transformations of the Sulfide Linkage in this compound
The sulfide linkage in this compound is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. The extent of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions.
Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide and peroxy acids. Further oxidation of the sulfoxide (B87167) to a sulfone can be achieved using stronger oxidizing agents or more forcing conditions. The reaction of thioethers with hydroxyl radicals can also lead to oxidation. nih.gov In some synthetic strategies, the formation of the β-hydroxy sulfide is followed by a one-pot oxidation to the corresponding β-hydroxy sulfoxide. nih.gov
Table 2: Oxidative Transformations of the Sulfide Linkage
| Oxidizing Agent | Product |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide |
| Peroxy acids | Sulfoxide |
| Stronger oxidizing agents | Sulfone |
The oxidation of thioethers is a key reaction in both synthetic chemistry and biological systems. For example, the oxidation of methionine residues in proteins is a significant event in oxidative stress. nih.gov
Reactions of the Hydroxyl Group in this compound
The hydroxyl group in this compound behaves as a typical primary alcohol, undergoing a variety of common alcohol reactions. These include dehydration, oxidation, and substitution reactions. libretexts.orgmsu.edu
Dehydration of the alcohol can lead to the formation of an alkene or, under different conditions, an ether. libretexts.orgscienceready.com.au Oxidation of the primary alcohol can yield an aldehyde, which may be further oxidized to a carboxylic acid depending on the oxidant and reaction conditions. libretexts.org
For substitution reactions, the hydroxyl group is a poor leaving group. Therefore, it is often converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. beilstein-journals.orglibretexts.org The Mitsunobu reaction provides an alternative method for the direct substitution of the hydroxyl group. beilstein-journals.org
Table 3: Reactions of the Hydroxyl Group
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Dehydration | Concentrated H₂SO₄, Heat | Alkene or Ether |
| Oxidation | Oxidizing agent (e.g., PCC, KMnO₄) | Aldehyde or Carboxylic Acid |
| Substitution (via sulfonate ester) | 1. TsCl, py; 2. Nucleophile | Substituted product |
The reactivity of the hydroxyl group can be finely tuned by the choice of reagents and reaction conditions, allowing for the selective transformation of this functional group in the presence of the thioether and aromatic ring. msu.edulibretexts.org
Aromatic Ring Reactivity and Substitutions in this compound
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents: the methyl group and the thioether group. savemyexams.comlibretexts.orgrahacollege.co.in
Both the methyl group (an alkyl group) and the thioether group are activating and ortho, para-directing. dalalinstitute.comutdallas.edu This means that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. The combined directing effects of the two substituents will determine the final substitution pattern.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.combyjus.comlibretexts.org
Nucleophilic aromatic substitution (NAS) on the ring is also a possibility, though it typically requires the presence of strong electron-withdrawing groups, which are absent in this compound. nih.govlibretexts.org
Table 4: Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Typical Reagents | Product Type |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitro-substituted aromatic |
| Halogenation | X⁺ (X = Cl, Br) | X₂, Lewis Acid (e.g., FeX₃) | Halo-substituted aromatic |
| Sulfonation | SO₃ | Fuming H₂SO₄ | Sulfonated aromatic |
| Friedel-Crafts Alkylation | R⁺ | R-X, Lewis Acid (e.g., AlCl₃) | Alkyl-substituted aromatic |
The interplay of the activating and directing effects of the methyl and thioether groups makes the aromatic ring of this compound a rich platform for further functionalization. utdallas.edurutgers.edu
Design, Synthesis, and Exploration of 3 Methylphenylthioethanol Derivatives and Analogues
Structural Modification Strategies at the Thioether Linkage
The thioether bond in 3-Methylphenylthioethanol is a key structural feature that is amenable to a variety of chemical modifications. These modifications can influence the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and conformational flexibility.
One common strategy involves the oxidation of the thioether to a sulfoxide (B87167) or a sulfone. This transformation introduces polarity, which can alter the molecule's solubility and its ability to form hydrogen bonds. Thioethers are known to be susceptible to oxidation by reactive oxygen species, a process that can convert the relatively nonpolar thioether into more polar sulfoxide and sulfone moieties. nih.gov This change in polarity can lead to a hydrophobic-to-hydrophilic phase transition, which can be exploited in drug delivery systems. nih.gov
The development of synthetic methodologies for these modifications is crucial. For example, the formation of thioether bridges can be achieved through alkylation reactions or via native chemical ligation techniques. frontiersin.org These methods allow for the controlled introduction of the thioether linkage and its analogues into more complex molecular architectures.
Table 1: Potential Modifications at the Thioether Linkage of this compound
| Modification Type | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|
| Oxidation | Sulfoxide (-SO-) | Increased polarity, hydrogen bond acceptor |
| Oxidation | Sulfone (-SO2-) | Further increased polarity, hydrogen bond acceptor |
| Bioisosteric Replacement | Ether (-O-) | Altered bond angles and polarity, increased flexibility |
| Bioisosteric Replacement | Selenoether (-Se-) | Similar structure to thioether, altered reactivity |
| Bioisosteric Replacement | Amide (-NHCO-) | Introduction of hydrogen bonding capabilities, rigidity |
Functionalization of the Phenyl Ring in this compound Derivatives
The phenyl ring of this compound offers multiple positions for the introduction of various functional groups, which can significantly modulate the molecule's electronic properties, steric profile, and potential interactions with biological targets. The existing methyl group at the 3-position provides a point of reference for directing further substitutions.
A range of substituents can be introduced onto the aromatic ring using established synthetic protocols. These substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The electronic nature of these substituents can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or -withdrawing ability of a substituent on the phenyl ring. researchgate.netd-nb.info
Common strategies for phenyl ring functionalization include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. For instance, the introduction of a nitro group (-NO2), a strong EWG, can be achieved through nitration. Subsequent reduction of the nitro group can yield an amino group (-NH2), a versatile EDG that can be further modified. researchgate.net Halogenation can introduce chloro, bromo, or fluoro substituents, which can alter both the steric and electronic properties of the ring. A sustainable method for the desulfurative chlorination of thiophenols using FeCl3 as a photocatalyst has been developed, allowing for the direct conversion of a C-S bond to a C-Cl bond under mild conditions. rsc.org
The position of the new substituent relative to the existing methyl and thioethanol groups is critical. Ortho-, meta-, and para-substituted derivatives can exhibit distinct biological activities due to differences in their three-dimensional shapes and electronic distributions. For example, a commercially available derivative, 2-(3-bromo-4-methylphenylthio)ethanol, features a bromine atom at the 3-position and a methyl group at the 4-position, illustrating a different substitution pattern on the phenyl ring. vulcanchem.com
Table 2: Examples of Phenyl Ring Functionalization in this compound Derivatives
| Substituent (R) | Position | Electronic Effect | Potential Synthetic Route |
|---|---|---|---|
| -NO2 | 2, 4, or 6 | Electron-withdrawing | Nitration |
| -NH2 | 2, 4, or 6 | Electron-donating | Reduction of nitro group |
| -Cl, -Br | 2, 4, or 6 | Electron-withdrawing, steric bulk | Halogenation |
| -COCH3 | 2, 4, or 6 | Electron-withdrawing | Friedel-Crafts Acylation |
| -OCH3 | 2, 4, or 6 | Electron-donating | Nucleophilic aromatic substitution (on activated rings) |
Elaboration at the Hydroxyl Terminus of this compound
The primary hydroxyl group of the thioethanol side chain is a prime site for chemical elaboration, allowing for the introduction of a wide array of functionalities that can influence the molecule's polarity, size, and potential for specific interactions.
Esterification and etherification are two of the most common strategies for modifying the hydroxyl terminus. Esterification with various carboxylic acids can introduce a range of alkyl or aryl groups, thereby modulating the lipophilicity and steric bulk of the molecule. These esters can also act as prodrugs, which may be cleaved in vivo to release the active parent alcohol.
Etherification, on the other hand, can introduce stable alkyl or aryl ethers. For example, reaction with alkyl halides under basic conditions can yield ethers with varying chain lengths. The synthesis of long-chain thiols often involves the formation of ether linkages as part of the synthetic route. thieme-connect.com
Furthermore, the hydroxyl group can be converted to other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing new handles for further chemical transformations such as reductive amination or amide bond formation. The hydroxyl group can also be replaced by halogens or other nucleophiles through substitution reactions, often preceded by its conversion to a better leaving group like a tosylate or mesylate.
These modifications at the hydroxyl terminus can have a profound impact on the molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Strategies for Elaboration at the Hydroxyl Terminus
| Reaction Type | Reagent Example | Resulting Functional Group | Potential Change in Property |
|---|---|---|---|
| Esterification | Acyl chloride (e.g., Acetyl chloride) | Ester (-OCOCH3) | Increased lipophilicity, potential prodrug |
| Etherification | Alkyl halide (e.g., Benzyl bromide) | Ether (-OCH2Ph) | Increased steric bulk and lipophilicity |
| Oxidation | Mild oxidizing agent (e.g., PCC) | Aldehyde (-CHO) | Reactive handle for further synthesis |
| Oxidation | Strong oxidizing agent (e.g., KMnO4) | Carboxylic acid (-COOH) | Increased polarity, anionic at physiological pH |
| Substitution | Thionyl chloride (SOCl2) | Chloroalkane (-Cl) | Increased reactivity for further substitution |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For this compound analogues, SAR studies would systematically investigate the impact of modifications at the thioether linkage, the phenyl ring, and the hydroxyl terminus.
The electronic properties of substituents on the phenyl ring are often a key determinant of activity. In many classes of compounds, a correlation can be found between the Hammett parameter of a substituent and the biological activity. researchgate.netd-nb.info For instance, studies on thiourea (B124793) derivatives have shown that their inhibitory activities can be influenced by the electronic nature of the substituents. nih.govnih.govmdpi.com A systematic variation of substituents on the phenyl ring of this compound, from strongly electron-donating to strongly electron-withdrawing, would be necessary to establish such a relationship.
Modifications to the thioethanol side chain would also be a critical component of SAR studies. Altering the length of the alkyl chain between the sulfur atom and the hydroxyl group, or replacing the hydroxyl group with other functional groups, would provide insights into the optimal side chain structure for biological activity. For example, in a series of thiourea derivatives, the introduction of a piperazine (B1678402) ring was found to enhance potency and selectivity. nih.govmdpi.com
A comprehensive SAR study would involve the synthesis of a library of analogues and their evaluation in relevant biological assays. The resulting data would then be used to build a model that correlates structural features with activity, guiding the design of more potent and selective compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylphenylthioethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. The ¹H NMR spectrum of 3-Methylphenylthioethanol would be expected to show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons adjacent to the sulfur atom, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron density around the protons. savemyexams.compressbooks.pub Protons near electronegative atoms like oxygen and sulfur are deshielded and appear at higher chemical shifts. chemistrysteps.comlibretexts.org
The splitting pattern of the signals, governed by the n+1 rule, reveals the number of adjacent protons. libretexts.org For instance, the signals for the methylene groups would likely appear as triplets due to coupling with the adjacent methylene group. The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other. The methyl group protons would likely appear as a singlet, and the hydroxyl proton signal might also be a singlet, although its position and coupling can be affected by solvent and concentration.
A hypothetical ¹H NMR data table for this compound is presented below:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.0 - 7.3 | Multiplet | 4H |
| -CH₂-S- | 2.9 - 3.1 | Triplet | 2H |
| -CH₂-OH | 3.7 - 3.9 | Triplet | 2H |
| Ar-CH₃ | 2.3 - 2.4 | Singlet | 3H |
| -OH | Variable | Singlet | 1H |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. savemyexams.commasterorganicchemistry.com Each unique carbon atom in this compound will give a distinct signal in the spectrum. libretexts.org The chemical shifts in ¹³C NMR are spread over a much larger range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org
The expected chemical shifts for the carbons in this compound would be influenced by their hybridization and the electronegativity of attached atoms. The aromatic carbons would appear in the range of 120-140 ppm, with the carbon bearing the methyl group and the carbon attached to the sulfur atom having distinct shifts. The sp³ hybridized carbons of the ethylthio group would appear at higher field (lower ppm values), with the carbon attached to the oxygen being the most deshielded.
A hypothetical ¹³C NMR data table is shown below:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ar-C (quaternary, C-S) | ~138 |
| Ar-C (quaternary, C-CH₃) | ~137 |
| Ar-CH | 125 - 130 |
| -CH₂-OH | ~61 |
| -CH₂-S- | ~35 |
| Ar-CH₃ | ~21 |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule. scribd.compressbooks.pub
COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov In the case of this compound, a COSY experiment would show cross-peaks between the two methylene groups, confirming their adjacent relationship. It would also reveal the coupling network among the aromatic protons.
HSQC spectra show correlations between protons and the carbons to which they are directly attached. pressbooks.pub This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by correlating them to the already assigned proton signals from the ¹H NMR spectrum. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal in the HSQC spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. arizona.eduwikipedia.org In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, which corresponds to the molecular weight of the compound.
The fragmentation of the molecular ion provides valuable structural information. libretexts.orgyoutube.com Common fragmentation pathways for this compound would likely involve cleavage of the C-S and C-C bonds. For instance, cleavage of the bond between the sulfur atom and the ethyl group would result in fragments corresponding to the 3-methylthiophenyl cation and the hydroxyethyl (B10761427) radical, or vice versa. The loss of a water molecule from the molecular ion is also a common fragmentation pathway for alcohols. arizona.edu
A hypothetical fragmentation table for this compound is provided below:
| m/z | Possible Fragment Ion |
| 168 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₂OH]⁺ |
| 123 | [M - CH₂CH₂OH]⁺ |
| 105 | [C₇H₅S]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 45 | [CH₂OH]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.compageplace.de A molecule with N atoms has 3N-6 fundamental vibrational modes (3N-5 for a linear molecule). libretexts.orgwikipedia.org These vibrations correspond to stretching and bending of chemical bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule. pageplace.de A vibration is IR active if it causes a change in the molecule's dipole moment. edinst.com For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-S stretches at lower wavenumbers.
Raman spectroscopy is a light scattering technique. A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. edinst.com Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. In the Raman spectrum of this compound, the aromatic ring vibrations and the C-S bond stretch would likely produce strong signals.
A table of expected vibrational modes for this compound is shown below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| O-H stretch | 3300 - 3500 (broad) | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-O stretch | 1000 - 1260 | IR |
| C-S stretch | 600 - 800 | Raman |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule. pageplace.deresearchgate.net
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. researchgate.net The UV-Vis spectrum of this compound would be dominated by absorptions due to the aromatic ring. The presence of the methyl and thioether substituents would cause a slight shift in the absorption maxima compared to unsubstituted benzene. Typically, substituted benzenes show a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) around 250-280 nm.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. core.ac.ukdtic.mil Not all molecules fluoresce, but aromatic compounds often do. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). The fluorescence properties of this compound would depend on the efficiency of radiative decay from its excited state.
A hypothetical table of electronic spectroscopic data is presented below:
Theoretical and Computational Investigations of 3 Methylphenylthioethanol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Methylphenylthioethanol at the atomic and electronic levels. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various molecular properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, a DFT study would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the molecular geometry) by finding the minimum energy structure. This would provide precise bond lengths, bond angles, and dihedral angles for the molecule.
Electronic Properties: Calculation of key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the this compound molecule. This is valuable for predicting how it might interact with other molecules.
A hypothetical DFT study on this compound would likely employ a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to balance accuracy and computational cost.
Ab Initio Methods
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or Coupled Cluster (e.g., CCSD(T)) could be used to:
Provide a benchmark for the molecular geometry and electronic structure obtained from DFT calculations.
More accurately calculate electron correlation effects, which are important for a precise description of molecular energies and properties.
Conformational Analysis and Energy Landscapes
This compound has several rotatable bonds, leading to the existence of multiple conformers (spatial arrangements of the atoms). Conformational analysis aims to identify these stable conformers and the energy barriers between them.
A computational study would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the dihedral angles of the key rotatable bonds (e.g., the C-S, C-C, and C-O bonds) and calculating the energy at each step. This would map out the potential energy landscape.
Identification of Minima and Transition States: The low-energy points on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers.
Boltzmann Distribution: Based on the relative energies of the conformers, their population at a given temperature can be predicted using the Boltzmann distribution. This helps in understanding which conformations are most likely to be present under experimental conditions.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions (the reaction mechanism). For this compound, this could involve studying reactions such as its oxidation, substitution, or elimination reactions.
Such an investigation would typically include:
Locating Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction would be calculated.
Finding Transition States: The highest energy point along the reaction coordinate, the transition state, would be located. The energy of the transition state determines the activation energy and thus the rate of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations would be performed to confirm that the identified transition state correctly connects the reactants and products.
These studies would provide a detailed, atomistic view of how reactions involving this compound proceed.
Molecular Dynamics Simulations for Solvent Interactions and Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol) and calculating the forces between all atoms over time using a force field.
This would allow for the investigation of:
Solvation Structure: How solvent molecules arrange themselves around the solute (this compound). This includes analyzing the radial distribution functions between specific atoms of the solute and solvent.
Hydrogen Bonding: If a protic solvent is used, the dynamics and lifetime of hydrogen bonds between the solvent and the hydroxyl group of this compound could be studied.
Dynamical Properties: The simulation would provide information on the translational and rotational diffusion of this compound in the solvent, as well as its conformational dynamics over time.
Mechanistic Insights into Reactions and Biological Interactions of 3 Methylphenylthioethanol
Reaction Pathway Elucidation in Organic Synthesis
The synthesis and subsequent reactions of 3-methylphenylthioethanol involve well-understood organic reaction mechanisms.
A primary synthetic route to this compound is the nucleophilic ring-opening of ethylene (B1197577) oxide by 3-methylthiophenol. This reaction typically proceeds via an SN2 mechanism. The thiophenol, often deprotonated by a base to form the more nucleophilic thiophenolate, attacks one of the carbon atoms of the epoxide ring. This attack forces the ring to open, resulting in an alkoxide intermediate, which is subsequently protonated to yield the final product, this compound. The reaction is generally regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Conversely, the primary alcohol group of this compound can undergo oxidation. Depending on the oxidizing agent and reaction conditions, this can yield either 3-methylphenylthioacetaldehyde or 3-methylphenylthioacetic acid. The mechanism of oxidation often involves the formation of a chromate (B82759) ester or a similar intermediate when using chromium-based reagents, followed by an elimination step to form the carbon-oxygen double bond.
Elucidation of Biological Mechanisms of Action
Specific data on the biological mechanisms of action for this compound, including enzyme inhibition and receptor binding, are not available in the current body of scientific research. General principles suggest that compounds with its structural motifs could potentially interact with various biological targets. The thioether and aromatic functionalities might engage in hydrophobic and van der Waals interactions within protein binding pockets, while the hydroxyl group could participate in hydrogen bonding.
Structure-Mechanism Relationships for this compound
A definitive structure-mechanism relationship for this compound cannot be established without specific experimental data. However, hypothetical relationships can be proposed based on its chemical structure. The nucleophilicity of the sulfur atom is influenced by the electronic properties of the tolyl group. The electron-donating methyl group on the aromatic ring may slightly increase the nucleophilicity of the sulfur compared to an unsubstituted phenylthio group. In biological systems, the position of the methyl group and the length of the ethanol (B145695) side chain would be critical determinants of binding affinity and specificity to any potential protein targets.
Advanced Analytical Methodologies for 3 Methylphenylthioethanol
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation of 3-Methylphenylthioethanol from complex matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the choice of method depending on the sample matrix and the analytical objective.
Gas Chromatography (GC):
Given its volatility, this compound is well-suited for analysis by gas chromatography. The separation is typically performed on a capillary column, where the choice of stationary phase is critical for achieving the desired resolution. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) phase, or columns with intermediate polarity are often employed for the analysis of organosulfur compounds. nih.govacs.org
For detection, a flame ionization detector (FID) can be used for general-purpose analysis, while a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), offers enhanced selectivity and sensitivity for trace-level analysis of sulfur-containing compounds like this compound. ingenieria-analitica.com
Interactive Data Table: Typical Gas Chromatography Parameters for the Analysis of Aromatic Sulfur Compounds
| Parameter | Value |
|---|---|
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 50 °C (2 min hold), ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is the most common approach. Separation is achieved on a C18 or C8 column with a mobile phase typically consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov
Detection in HPLC can be accomplished using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light. For more selective and sensitive detection, a fluorescence detector can be used after derivatization of the thiol group, or an electrochemical detector can be employed to exploit the redox properties of the sulfur atom. mdpi.com
Interactive Data Table: Typical High-Performance Liquid Chromatography Parameters for Aromatic Thiol Analysis
| Parameter | Value |
|---|---|
| Column | C18 (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm or Fluorescence Detector (with derivatization) |
| Injection Volume | 20 µL |
Electrochemical Analysis Methods
Electrochemical methods offer a sensitive and selective approach for the analysis of compounds that can be oxidized or reduced. This compound, containing an electroactive thioether group, can be studied using techniques such as cyclic voltammetry (CV). acs.orgresearchgate.net
Cyclic voltammetry can provide insights into the redox behavior of this compound. wikipedia.org The oxidation of the sulfur atom in the thioether linkage is a key electrochemical process that can be monitored. researchgate.net The potential at which this oxidation occurs can be used for qualitative identification, while the current response can be related to the concentration of the analyte for quantitative analysis. acs.orgresearchgate.net
The electrochemical oxidation of aromatic sulfides has been shown to be influenced by the solvent and the electrode material. acs.org These parameters would need to be optimized for the specific analysis of this compound.
Interactive Data Table: Representative Cyclic Voltammetry Parameters for Thioether Analysis
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate |
| Scan Rate | 100 mV/s |
Hyphenated Techniques for Trace Analysis and Metabolite Identification
Hyphenated techniques, which couple a separation method with a powerful detection technique, are indispensable for trace analysis and the identification of unknown compounds, such as metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.govchromatographyonline.com Following separation by GC, the eluting compounds are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns. This allows for the confident identification of this compound, even in complex matrices. nih.govmdpi.com
For metabolite identification, GC-MS can be used to detect biotransformation products of this compound. Common metabolic pathways for sulfur-containing xenobiotics include oxidation of the sulfur atom to form sulfoxides and sulfones, as well as hydroxylation of the aromatic ring. nih.gov These modifications would result in predictable changes in the mass spectrum, aiding in the structural elucidation of the metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly versatile technique that is widely used in metabolic studies. researchgate.netthermofisher.com It is particularly well-suited for the analysis of polar and non-volatile metabolites that are not amenable to GC-MS. Following separation by HPLC, the metabolites are ionized and detected by the mass spectrometer.
Modern LC-MS/MS systems, which allow for the fragmentation of selected ions, provide detailed structural information that is crucial for the unambiguous identification of metabolites. nih.gov By comparing the fragmentation patterns of the parent compound and its potential metabolites, the sites of metabolic modification can be determined. The metabolism of xenobiotics containing sulfur has been studied, and these established pathways can guide the search for metabolites of this compound. nih.govacs.org
Interactive Data Table: Common Mass Spectral Fragments for Aromatic Thioether Metabolites
| Metabolic Transformation | Expected Mass Shift | Potential Fragment Ions |
|---|---|---|
| S-Oxidation (Sulfoxide) | +16 amu | Loss of OH, characteristic sulfur-oxygen fragments |
| S-Oxidation (Sulfone) | +32 amu | Characteristic SO2-containing fragments |
| Aromatic Hydroxylation | +16 amu | Fragments indicating the position of the hydroxyl group |
| O-Glucuronidation | +176 amu | Loss of the glucuronic acid moiety |
Environmental Chemistry and Fate of 3 Methylphenylthioethanol
Degradation Pathways in Environmental Compartments
The degradation of 3-Methylphenylthioethanol in the environment is expected to proceed through several key pathways, primarily involving the cleavage of the thioether bond and the subsequent degradation of the aromatic and aliphatic moieties. In soil and water, both abiotic and biotic processes will contribute to its transformation.
A primary degradation step is likely the oxidation of the sulfur atom, a common pathway for thioethers, which can lead to the formation of sulfoxides and subsequently sulfones. These more oxidized and water-soluble compounds are generally more amenable to further degradation. Another significant pathway is the cleavage of the carbon-sulfur (C-S) bond, which would yield 3-methylphenol and 2-mercaptoethanol (B42355) or related oxidized products. The resulting 3-methylphenol would then enter the degradation pathways typical for phenolic compounds, which often involve ring hydroxylation followed by ring cleavage. The ethanol (B145695) side chain is expected to be readily biodegradable.
In the atmosphere, this compound, if it partitions to the air, would be susceptible to reaction with hydroxyl radicals. The estimated atmospheric half-life, based on its structure, would likely be short, on the order of hours to days, leading to its rapid transformation.
Table 1: Postulated Degradation Products of this compound
| Intermediate/Product | Potential Formation Pathway |
|---|---|
| 3-Methylphenylsulfinylethanol | Oxidation of the sulfur atom |
| 3-Methylphenylsulfonylethanol | Further oxidation of the sulfoxide (B87167) |
| 3-Methylphenol | Cleavage of the C-S bond |
| 2-Mercaptoethanol | Cleavage of the C-S bond |
| 3-Methylcatechol | Hydroxylation of 3-methylphenol |
Photodegradation and Hydrolytic Stability
The hydrolytic stability of the thioether bond in this compound is expected to be significant under typical environmental pH conditions (pH 5-9). Thioethers are generally resistant to hydrolysis in the absence of specific catalysts or extreme pH. nih.govnih.govresearchgate.netharvard.eduharvard.edu Therefore, hydrolysis is not anticipated to be a major degradation pathway for this compound in most environmental compartments.
Photodegradation may play a role in the environmental fate of this compound, particularly in sunlit surface waters and on surfaces. The aromatic ring system can absorb ultraviolet (UV) radiation, which may lead to direct photolysis. More significantly, indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals and singlet oxygen, is likely to be an important transformation process. Studies on polymers containing thioether linkages have shown that they can undergo photoinduced degradation. usm.edu The rates of photodegradation will be highly dependent on environmental factors such as water clarity, depth, and the presence of photosensitizing substances like dissolved organic matter.
Microbial Biotransformation and Biodegradation
Microbial degradation is expected to be a key process for the ultimate removal of this compound from the environment. A wide variety of microorganisms have been shown to degrade organosulfur compounds. nih.govwur.nltandfonline.comiaea.org Bacteria capable of degrading aromatic compounds are ubiquitous in soil and water. nih.gov
The biodegradation of this compound is likely initiated by microbial enzymes that attack either the sulfur atom or the aromatic ring. One probable pathway involves the cleavage of the C-S bond, a mechanism observed in the degradation of compounds like dibenzothiophene. tandfonline.com This would result in the formation of 3-methylphenol and a sulfur-containing aliphatic compound, both of which are generally biodegradable.
Bioaccumulation Potential in Ecological Systems
A study using Quantitative Structure-Activity Relationship (QSAR) models to estimate the persistence and bioaccumulation of various sulfur-containing compounds provides some insight. researchgate.net For example, benzenethiol (B1682325) has a predicted bioconcentration factor (BCF) of 21, and 1,1'-thiobisbenzene has a predicted BCF of 400. researchgate.net These values suggest a low to moderate potential for bioaccumulation. Given the structural similarities, it is reasonable to infer that this compound would also have a low to moderate bioaccumulation potential. The presence of the hydroxyl group would likely increase its water solubility and facilitate excretion from organisms, further reducing its tendency to bioaccumulate compared to more nonpolar aromatic thioethers. Phenolic compounds, which could be degradation products, generally show a correlation between their BCF and Log Kow values. osti.gov
Table 2: Estimated Bioaccumulation Potential of this compound and Related Compounds
| Compound | Predicted Bioconcentration Factor (BCF) | Bioaccumulation Potential |
|---|---|---|
| Benzenethiol | 21 researchgate.net | Low |
| 1,1'-Thiobisbenzene | 400 researchgate.net | Moderate |
Emerging Research Applications of 3 Methylphenylthioethanol and Its Derivatives
Application in Materials Science and Polymer Chemistry
The dual functionality of 3-Methylphenylthioethanol makes it a promising candidate for the synthesis of advanced polymers. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyurethanes, while the thioether group can enhance the refractive index and thermal stability of the resulting materials.
Thioether-containing polymers are known for their desirable optical and mechanical properties. The synthesis of poly(thioether)s can be achieved through various methods, including the reaction of dithiols with dienes (thiol-ene reaction) or the ring-opening polymerization of episulfides. nih.gov More relevant to this compound, poly(β-hydroxy thioether)s can be synthesized via the thiol-epoxy 'click' reaction, a highly efficient and regioselective process. ntu.edu.sg By converting this compound into a dithiol or diepoxide derivative, it could serve as a monomer in such polymerizations. The presence of the aromatic ring from the tolyl group is expected to contribute to a higher refractive index, a valuable property for optical materials like plastic lenses. nih.gov
Research on porous organic polymers has demonstrated that poly(aryl thioether)s can be synthesized through methods like palladium-catalyzed C-S metathesis, creating materials with applications in adsorption and selective removal of pollutants. researchgate.net The structural motif of this compound could be incorporated into such porous frameworks.
Table 1: Potential Polymerization Strategies for this compound Derivatives This table is illustrative and based on general polymerization methods for analogous compounds.
| Monomer Derivative | Co-monomer | Polymerization Type | Resulting Polymer Class | Potential Properties |
|---|---|---|---|---|
| 3-Methylphenylthioethyl Acrylate | - | Free Radical Polymerization | Polyacrylate | Modified refractive index, adhesion |
| Bis(2-hydroxyethyl)-3-methylphenyl Thiol | Diepoxide | Thiol-Epoxy Addition | Poly(β-hydroxy thioether) | High refractive index, thermal stability |
| This compound | Diisocyanate | Polyaddition | Polyurethane | Enhanced durability, chemical resistance |
Role in Medicinal Chemistry Research and Drug Discovery
Organosulfur compounds are a cornerstone of medicinal chemistry, with thioether moieties present in numerous pharmaceuticals. researchgate.netnih.gov Heterocyclic sulfur-containing rings like thiophene (B33073) and thiazole (B1198619) are considered privileged scaffolds in drug design due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govashdin.com
While direct pharmacological evaluation of this compound is not extensively documented, its structure serves as a valuable starting point for the synthesis of new chemical entities. The hydroxyl group can be readily derivatized to form esters, ethers, or carbamates, while the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, each modification significantly altering the molecule's physicochemical properties and potential biological activity. For instance, the synthesis of novel sulfonamide derivatives containing a 2-alkylthio-benzenesulfonyl group has yielded compounds with pro-apoptotic activity against cancer cells. mdpi.com Similarly, pyrimidine (B1678525) thioate derivatives have been synthesized and subsequently oxidized to explore their antimicrobial and antioxidant activities. nih.gov
Derivatives of this compound could be designed as analogues of known drugs or as novel agents targeting various biological pathways. The synthesis of compounds where this scaffold is linked to other bioactive nuclei, such as benzimidazoles or oxadiazoles, represents a viable strategy for generating new drug candidates. researchgate.net
Table 2: Illustrative Bioactivities of Structurally Related Organosulfur Scaffolds This table presents data from research on analogous compound classes to indicate potential research directions.
| Compound Class | Specific Derivative Example | Target/Assay | Measured Activity (IC₅₀/MIC) | Reference Compound |
|---|---|---|---|---|
| Pyrazolyl-Thiazole Thiophene | Derivative 7e | DPPH Radical Scavenging | IC₅₀ = 15.2 µM | Ascorbic Acid (IC₅₀ = 10.5 µM) |
| Thienopyrimidinones | 4,6-dimethyl-2-(benzoyl)pyrimidine | S. aureus (antibacterial) | MIC = 12.5 µg/mL | Ampicillin (MIC = 6.25 µg/mL) |
| Benzenesulfonylaminoguanidines | Derivative with 4-OH phenyl group | HCT-116 Cancer Cell Line | IC₅₀ = 2.1 µM | Cisplatin (IC₅₀ = 1.5 µM) |
Contributions to Agrochemical Research
The search for new, effective, and environmentally safer agrochemicals is a continuous effort. Many commercial herbicides, fungicides, and pesticides contain sulfur atoms. The chemical framework of this compound can be considered a building block for creating new agrochemical candidates.
For example, research into new herbicides has focused on derivatives of aryloxyacetic acid that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. nih.gov By analogy, converting the hydroxyl group of this compound to an acetic acid ether would produce a "arylthioacetic acid" derivative. The substitution pattern on the aromatic ring could be optimized to enhance herbicidal activity and crop selectivity. Structure-activity relationship (SAR) studies on related compounds have shown that the type and position of substituents on the aromatic ring are critical for biological activity. usda.gov
Furthermore, natural products and their derivatives are a significant source of inspiration for new agrochemicals. Glucosinolates, found in plants like meadowfoam, degrade into isothiocyanates and other sulfur-containing compounds that exhibit herbicidal properties. nih.gov The development of synthetic analogues, potentially derived from scaffolds like this compound, could lead to new bioherbicides with novel modes of action.
Table 3: Herbicidal Activity of Analogous Aryl-Derived Acids This table illustrates the type of data generated in agrochemical research for related compound classes.
| Compound Structure | Weed Species | Application Type | Activity Metric (% Inhibition @ 150 g/ha) |
|---|---|---|---|
| Aryloxyacetic Acid Derivative (I12) | Amaranthus retroflexus | Post-emergence | 95% |
| Aryloxyacetic Acid Derivative (I23) | Echinochloa crus-galli | Post-emergence | 88% |
| N-(Arylmethoxy)-2-chloronicotinamide (5f) | Lemna paucicostata | - | IC₅₀ = 7.8 µM |
Utility in Catalysis and Reaction Development
The structure of this compound, possessing both a soft sulfur donor and a potentially coordinating hydroxyl group, makes it an intriguing candidate for ligand development in transition-metal catalysis. Thioether ligands have been shown to be highly effective in promoting challenging reactions like palladium-catalyzed C-H functionalization, accelerating reaction rates and enabling novel selectivity. princeton.edu
When deprotonated, the hydroxyl group can act as a hemilabile coordinating site, allowing the ligand to bind to a metal center in a bidentate fashion. This bidentate chelation can stabilize catalytic intermediates and influence the stereochemical outcome of a reaction. Research into metal-ligand cooperation has shown that ligands capable of reversible bond formation, such as thiols, can act as transient cooperative ligands in hydrogenation and dehydrogenation reactions. nih.gov While this compound is a thioether, its alcohol function could play a similar cooperative role through proton transfer.
Derivatives of this compound could be synthesized to create chiral ligands for asymmetric catalysis. For instance, introducing chiral centers into the ethanol (B145695) backbone could produce ligands capable of inducing enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The development of N,S-heterocyclic carbene (NSHC) palladium complexes has demonstrated the utility of sulfur-containing ligands in creating robust and catalytically active species for C-C coupling. nih.gov
Table 4: Performance of Thioether-Type Ligands in Catalytic Reactions This table provides examples of the effectiveness of related sulfur-containing ligands in catalysis.
| Catalytic Reaction | Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| C-H Alkenylation of Furan | Pd(OAc)₂ / Thioether Ligand | Anionic Thioether | 95 | N/A |
| Asymmetric Henry Reaction | Cu(I) / Chiral Ligand | Tetrahydrosalen | 92 | 94 |
| Thioester Hydrogenation | Ru-Pincer Complex | Pincer-Thiolate | 85 | N/A |
Concluding Perspectives and Future Research Trajectories
Summary of Key Research Findings on 3-Methylphenylthioethanol
Direct research focusing exclusively on this compound is limited. However, based on the broader literature concerning arylthioethanols, several key aspects regarding its synthesis and properties can be summarized.
Synthesis: The primary route for synthesizing this compound involves the reaction of 3-methylthiophenol with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. Modern synthetic methodologies for the formation of thioethers from thiols and alcohols offer more efficient and environmentally benign alternatives. researchgate.netnih.gov These include metal-free dehydrative thioetherification using catalysts like triflic acid or recyclable solid acids such as NAFION®. researchgate.netnih.gov These methods are advantageous due to their high atom economy, producing water as the main byproduct. researchgate.net
Chemical Reactivity: The chemical behavior of this compound is dictated by its two primary functional groups. The hydroxyl group can undergo typical alcohol reactions, such as esterification and oxidation. The sulfur atom of the thioether is nucleophilic and can be oxidized to a sulfoxide (B87167) and then to a sulfone, which significantly alters the compound's polarity and chemical properties. masterorganicchemistry.com The aromatic ring can participate in electrophilic aromatic substitution reactions, with the methyl and thioether substituents directing the position of incoming electrophiles.
Physical Properties: While extensive experimental data is scarce, some fundamental physical properties have been reported.
| Property | Value |
|---|---|
| Molecular Formula | C9H12OS |
| Molecular Weight | 168.26 g/mol |
| Boiling Point | 111-113 °C at 0.1 mmHg |
| Density | 1.11 g/cm³ (Predicted) |
| pKa | 14.44 (Predicted) |
Unaddressed Research Questions and Challenges
The limited focus on this compound leaves several research questions open for investigation. Addressing these would provide a more complete understanding of its chemical and potential biological profile.
Key Unaddressed Questions:
Detailed Spectroscopic Characterization: Comprehensive analysis using advanced NMR techniques, mass spectrometry, and crystallography would provide a definitive structural and electronic understanding of the molecule.
Biological Activity Screening: The presence of a thioether and an alcohol group suggests potential for biological activity. Screening for antimicrobial, antifungal, or other pharmacological properties could reveal unforeseen applications.
Metabolic Pathways: Understanding how this compound is metabolized in biological systems is crucial for any potential therapeutic or industrial application.
Polymer Chemistry Applications: Thioether alcohols can be used as monomers or chain transfer agents in polymer synthesis. Investigating the potential of this compound in this context is a notable gap.
Corrosion Inhibition Potential: Organosulfur compounds are known to be effective corrosion inhibitors. Research into the efficacy of this compound in preventing metal corrosion could be a valuable area of study.
Research Challenges:
Odor: Like many organosulfur compounds, this compound is likely to have a strong, unpleasant odor, which can present handling and application challenges.
Oxidation Sensitivity: The thioether linkage is susceptible to oxidation, which could affect the compound's stability and shelf-life.
Stereocontrol in Synthesis: For derivatives of this compound with chiral centers, developing stereoselective synthetic routes would be a significant challenge. rsc.org
Prospective Avenues for Interdisciplinary Research on Thioether Alcohols
The broader class of thioether alcohols, to which this compound belongs, presents numerous opportunities for interdisciplinary research, bridging chemistry, biology, and materials science.
Potential Interdisciplinary Research Areas:
Medicinal Chemistry: Thioethers are present in various pharmaceuticals. researchgate.net The dual functionality of thioether alcohols makes them attractive scaffolds for the design of new therapeutic agents. Collaborative research between synthetic chemists and pharmacologists could lead to the development of novel drugs.
Materials Science: The refractive indices and thermal properties of thioether-containing polymers make them suitable for optical and electronic applications. Research in collaboration with materials scientists could focus on creating new polymers with tailored properties using thioether alcohols as building blocks.
Environmental Science: Some organosulfur compounds play a role in biogeochemical cycles. Investigating the environmental fate and potential bioremediation of thioether alcohols could be a fruitful area for collaboration between chemists and environmental scientists.
Flavor and Fragrance Chemistry: While many thiols have unpleasant odors, some thioethers contribute to the complex aromas of foods and beverages. hmdb.cathegoodscentscompany.com Interdisciplinary research with food chemists could explore the sensory properties of specific thioether alcohols and their potential as flavor additives.
Q & A
Q. What analytical methods are recommended for characterizing 3-Methylphenylthioethanol purity and stability?
High-performance liquid chromatography (HPLC) using a methanol–acetonitrile mixture (60:40) with a pH 7.5 buffer (2.0 mL triethylamine per liter, adjusted with acetic acid) is effective. Mobile phases can be optimized using Solution A (70:30 methanol–acetonitrile/buffer) and Solution B (95:5 methanol–acetonitrile/buffer) for gradient elution . Gas chromatography (GC) with flame ionization detection may also be employed for volatile derivatives, as demonstrated in methyl ester analyses of similar thioethanol derivatives .
Q. How can researchers optimize the synthesis yield of this compound?
Key variables include solvent selection (e.g., dichloromethane or tetrahydrofuran), reaction temperature, and catalyst choice. For example, thionyl chloride is effective for activating carboxylic acid intermediates in related syntheses . Purification via silica gel chromatography (e.g., hexane–ethyl acetate gradients) improves yield, as shown in di(3-thienyl)methanol synthesis (88% yield) .
Q. What are the critical stability considerations for this compound under experimental conditions?
The compound is sensitive to oxidation and light. Store in inert atmospheres (e.g., argon) at –20°C. Stability tests should include periodic HPLC analysis to detect degradation products, particularly under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking studies against target proteins (e.g., bacterial enzymes) may reveal binding affinities, aiding in structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. enzymatic inhibition). For instance, discrepancies in antibacterial activity may arise from variations in bacterial strains or assay conditions. Meta-analyses of datasets from standardized protocols (e.g., CLSI guidelines) are critical .
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives like cyclopentyl methyl ether (CPME) . Biocatalytic routes using immobilized enzymes (e.g., lipases) may reduce energy consumption and waste, as suggested for analogous alcohol derivatives .
Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?
Conduct biodegradability tests (e.g., OECD 301F) and ecotoxicity assays (e.g., Daphnia magna acute toxicity). Collaborate with waste management firms for specialized disposal, as emphasized in safety protocols for thiophene derivatives .
Future Research Directions
- Biocatalytic synthesis optimization : Explore novel enzymes (e.g., alcohol dehydrogenases) and reaction engineering (e.g., continuous flow systems) .
- Mechanistic studies : Use in-situ NMR or mass spectrometry to elucidate reaction pathways and intermediates .
- Multi-omics integration : Combine transcriptomic and metabolomic data to evaluate cellular responses to this compound exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
